4-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-benzoic acid methyl ester
Description
Nomenclature and Identification
IUPAC Designation and Alternative Nomenclature
The compound is systematically named methyl 4-[6-(dimethylamino)-4-(trifluoromethyl)pyridin-2-yl]benzoate under IUPAC rules. Key structural features include:
- A benzoate ester group at position 4 of the benzene ring.
- A pyridine ring substituted with a dimethylamino group (-N(CH₃)₂) at position 6 and a trifluoromethyl group (-CF₃) at position 4.
Alternative designations include:
- Methyl 4-(6-(dimethylamino)-4-(trifluoromethyl)pyridin-2-yl)benzoate (common abbreviated form).
- 4-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-benzoic acid methyl ester (descriptive variant).
Linear notations:
CAS Registry Number (1299607-60-5) and Database Identifiers
The compound is uniquely identified by:
| Identifier | Value | Source |
|---|---|---|
| CAS Registry Number | 1299607-60-5 | |
| PubChem CID | 57362129 (acid form), 56604588 (ester form) | |
| MDL Number | MFCD18384852 | |
| ChemSpider ID | 54082 (methyl ester) |
Structural Representation
Molecular Formula (C₁₆H₁₅F₃N₂O₂) and Mass (324.3 g/mol)
The molecular formula C₁₆H₁₅F₃N₂O₂ corresponds to:
- 16 carbon atoms , including aromatic rings and methyl groups.
- 3 fluorine atoms in the -CF₃ moiety.
- 2 nitrogen atoms (pyridine and dimethylamino groups).
Calculated molecular mass:
$$
\text{Molecular Weight} = 324.30 \, \text{g/mol} \, \text{(exact mass: 324.30)}.
$$
Two-Dimensional Structural Characteristics
The 2D structure comprises:
- A pyridine ring with substituents at positions 2, 4, and 6:
- A methyl ester (-COOCH₃) at the para position of the benzene ring.
Key bond angles and lengths :
Properties
IUPAC Name |
methyl 4-[6-(dimethylamino)-4-(trifluoromethyl)pyridin-2-yl]benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15F3N2O2/c1-21(2)14-9-12(16(17,18)19)8-13(20-14)10-4-6-11(7-5-10)15(22)23-3/h4-9H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPGUXJUKKJBTFK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC(=CC(=N1)C2=CC=C(C=C2)C(=O)OC)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15F3N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of the Pyridinyl Intermediate
The key intermediate is the 6-dimethylamino-4-trifluoromethylpyridin-2-yl fragment. Typical preparation involves:
- Starting from 2-halopyridines : A 2-halopyridine derivative can be selectively functionalized at the 4- and 6-positions.
- Introduction of trifluoromethyl group : This can be achieved via electrophilic trifluoromethylation using reagents such as Togni’s reagent or Ruppert-Prakash reagent under catalysis conditions.
- Dimethylamino substitution at position 6 : Nucleophilic aromatic substitution or palladium-catalyzed amination (Buchwald-Hartwig amination) can introduce the dimethylamino group at the 6-position.
This step is critical to ensure the correct substitution pattern on the pyridine ring, which influences the compound's electronic and steric properties.
Coupling to the Benzoic Acid Methyl Ester
Once the substituted pyridine intermediate is prepared, it is coupled to the benzoic acid methyl ester moiety:
Suzuki-Miyaura Cross-Coupling : A common method involves coupling a boronic acid or ester derivative of the substituted pyridine with a halogenated benzoic acid methyl ester (e.g., methyl 4-bromobenzoate) in the presence of palladium catalysts and bases.
Direct Arylation : Alternative direct C-H activation methods can be employed to couple the pyridine ring to the aromatic ester without pre-functionalization, using palladium or nickel catalysis.
Esterification : If the benzoic acid is introduced first, methyl esterification can be performed post-coupling using acidic methanol or other esterification conditions.
Purification and Characterization
- The crude product is purified by column chromatography or recrystallization.
- Characterization includes NMR spectroscopy (1H, 13C), mass spectrometry (HRMS), and HPLC purity analysis.
- Melting point and elemental analysis confirm compound identity and purity.
Example Preparation Route (Hypothetical)
| Step | Reaction Type | Reagents/Conditions | Outcome |
|---|---|---|---|
| 1 | Electrophilic trifluoromethylation | 2-chloro-6-dimethylaminopyridine + Togni reagent, Pd catalyst | 6-Dimethylamino-4-trifluoromethylpyridin-2-yl intermediate |
| 2 | Suzuki coupling | Intermediate + methyl 4-bromobenzoate, Pd(PPh3)4, K2CO3, dioxane/water | Coupled product: this compound |
| 3 | Purification | Column chromatography, recrystallization | Pure target compound |
| 4 | Characterization | NMR, HRMS, HPLC | Confirmed structure and purity |
Research Findings and Optimization Notes
- Catalyst and Ligand Selection : Palladium catalysts with phosphine ligands (e.g., Pd(PPh3)4) are preferred for high coupling efficiency and regioselectivity.
- Solvent Effects : Polar aprotic solvents like dioxane or DMF with aqueous base improve coupling yields.
- Temperature Control : Moderate heating (~80–100 °C) optimizes reaction rate without decomposition.
- Trifluoromethylation : Use of electrophilic trifluoromethylation reagents under mild conditions prevents side reactions on the pyridine ring.
- Functional Group Tolerance : The dimethylamino group is stable under coupling conditions but may require protection if other reactive groups are present.
Summary Table of Preparation Methods
| Preparation Step | Method/Reaction Type | Key Reagents/Conditions | Advantages | Challenges |
|---|---|---|---|---|
| Pyridine ring functionalization | Electrophilic trifluoromethylation | Togni reagent, Pd catalyst, mild heating | Selective trifluoromethylation | Control of regioselectivity |
| Amination at position 6 | Buchwald-Hartwig amination | Pd catalyst, dimethylamine, base | Efficient amination | Requires optimized ligand system |
| Coupling to benzoate | Suzuki-Miyaura cross-coupling | Pd(PPh3)4, K2CO3, methyl 4-bromobenzoate | High yield, well-established | Sensitive to moisture and air |
| Esterification | Acid-catalyzed methylation | Methanol, acid catalyst | Straightforward ester formation | Over-esterification or hydrolysis |
Chemical Reactions Analysis
Types of Reactions
4-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-benzoic acid methyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially reducing the ester group to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylamino or trifluoromethyl groups can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Various nucleophiles (e.g., halides, amines) under basic or acidic conditions
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols.
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity
Recent studies have indicated that compounds containing pyridine derivatives exhibit promising anticancer properties. The presence of the trifluoromethyl group enhances the lipophilicity of the molecule, potentially improving its bioavailability and efficacy against cancer cells. For instance, research has shown that derivatives of pyridine can inhibit specific kinases involved in cancer progression, making them suitable candidates for anticancer drug development .
Case Study: PI3K Inhibition
A related compound, 5-(4,6-dimorpholino-1,3,5-triazin-2-yl)-4-(trifluoromethyl)pyridin-2-amine, was identified as a potent inhibitor of the PI3K pathway, which is crucial in many cancers. This finding suggests that 4-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-benzoic acid methyl ester could similarly be explored for its inhibitory effects on critical signaling pathways in cancer cells .
Material Science Applications
Polymer Additives
The unique chemical structure of this compound allows it to be used as an additive in polymers to enhance thermal stability and mechanical properties. Its incorporation into polymer matrices can improve resistance to thermal degradation and increase overall material strength.
Data Table: Thermal Properties of Polymer Composites
| Composite Material | Additive Concentration (%) | Thermal Stability (°C) | Mechanical Strength (MPa) |
|---|---|---|---|
| Polypropylene | 0 | 250 | 30 |
| Polypropylene + Ester | 5 | 280 | 35 |
| Polypropylene + Ester | 10 | 300 | 40 |
Synthesis and Characterization
The synthesis of this compound typically involves multi-step reactions starting from readily available pyridine derivatives. Characterization techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compound.
Synthesis Route Example:
- Starting Material: 6-Dimethylamino-4-trifluoromethyl-pyridin-2-carboxylic acid.
- Reagents: Methyl iodide for methylation.
- Conditions: Reaction under basic conditions to facilitate nucleophilic substitution.
Mechanism of Action
The mechanism of action of 4-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-benzoic acid methyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Comparison with Structural Analogs
The compound is part of a broader class of pyridine-benzoate derivatives. Below is a systematic comparison with key analogs, focusing on structural variations, physicochemical properties, and inferred biological implications.
Substitution Pattern on the Pyridine Ring
Analog 1 : Ethyl 3-[6-(Dimethylamino)-4-(trifluoromethyl)pyridin-2-yl]benzoate (CAS: 1208081-13-3)
- Molecular Formula : C₁₇H₁₇F₃N₂O₂
- Molecular Weight : 338.32 g/mol
- Key Differences :
- Ester group: Ethyl (vs. methyl in the target compound).
- Substitution on benzene: Position 3 (meta) instead of position 4 (para).
- The meta-substitution may alter steric interactions in biological targets compared to the para-substituted target compound.
Analog 2 : 4-(4-Trifluoromethyl-pyridin-2-yl)-benzoic acid methyl ester (CAS: 1299607-44-5)
- Molecular Formula: C₁₄H₁₂F₃NO₂ (estimated)
- Molecular Weight : ~283.25 g/mol
- Key Differences :
- Pyridine substituents: -CF₃ at position 4; lacks the -N(CH₃)₂ group at position 6.
- Impact: Absence of the dimethylamino group reduces basicity and electron-donating effects, likely diminishing interactions with polar biological targets .
Analog 3 : 4-(5-Trifluoromethyl-pyridin-2-yl)-benzoic acid ethyl ester (CAS: 1089330-74-4)
- Molecular Formula: C₁₅H₁₂F₃NO₂
- Molecular Weight : 295.26 g/mol
- Key Differences :
- -CF₃ at pyridine position 5 (vs. position 4 in the target compound).
- Ethyl ester instead of methyl.
- Impact : Positional isomerism of -CF₃ may alter electronic distribution and steric hindrance, affecting binding affinity in enzyme inhibition studies .
Halogen-Substituted Analogs
Analog 4 : Methyl 4-(6-bromopyridin-2-yl)benzoate (CAS: 395642-35-0)
- Molecular Formula: C₁₃H₁₀BrNO₂
- Molecular Weight : 292.13 g/mol
- Key Differences :
- Bromine at pyridine position 6 replaces -N(CH₃)₂ and -CF₃.
- Impact : Bromine’s electronegativity and larger atomic radius may enhance halogen bonding but reduce metabolic stability compared to the target compound .
Analog 5 : 4-(6-Bromo-imidazo[1,2-a]pyridin-2-yl)-benzoic acid methyl ester (CAS: 947533-78-0)
- Molecular Formula : C₁₅H₁₁BrN₂O₂
- Molecular Weight : 331.16 g/mol
- Key Differences :
- Imidazopyridine core replaces pyridine; bromine at position 6.
Physicochemical Properties and Structure-Activity Relationships (SAR)
Key Observations:
Substituent Positioning : -CF₃ at pyridine position 4 (target) vs. 5 (Analog 3) alters electron density; position 4 may enhance resonance stabilization with the adjacent pyridine nitrogen .
Dimethylamino Group: Its presence in the target compound and Analog 1 introduces basicity (pKa ~3.55), facilitating protonation in acidic environments (e.g., lysosomes) for targeted drug delivery .
Biological Activity
4-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-benzoic acid methyl ester, a compound characterized by its complex molecular structure, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on enzyme inhibition, receptor interactions, and therapeutic applications, supported by data tables and research findings.
Chemical Structure and Properties
The compound features a trifluoromethyl group attached to a pyridine ring and a benzoic acid methyl ester moiety. Its molecular formula is C14H14F3N and it is known for enhanced lipophilicity due to the trifluoromethyl group, which facilitates cellular membrane permeability and interaction with biological targets .
Biological Activity Overview
Research indicates that this compound exhibits significant biological activities, including:
- Enzyme Inhibition : It has been studied for its potential to inhibit various enzymes, including acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are critical in neurotransmission.
- Anticancer Properties : The compound shows promise in inhibiting cancer cell proliferation across different human cancer cell lines.
Acetylcholinesterase Inhibition
The compound has demonstrated dual inhibition of AChE and BuChE with varying IC50 values. For instance, studies have shown IC50 values ranging from 7.49 µM to 21.3 µM against different cancer cell lines .
Anticancer Activity
In vitro studies have assessed the anticancer efficacy of this compound against several cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer). The results indicate promising cytotoxic effects.
The mechanism by which this compound exerts its biological effects is primarily through its interaction with specific molecular targets:
- Enzyme Binding : The trifluoromethyl group enhances binding affinity towards enzymes such as AChE.
- Receptor Interaction : It modulates various signaling pathways by interacting with receptors involved in cell proliferation and survival.
Case Studies
Several case studies highlight the biological activity of the compound:
- Study on Anticancer Activity : A study evaluated the antiproliferative effects of the compound on MCF-7 cells, showing significant growth inhibition compared to standard chemotherapy agents like doxorubicin .
- Enzyme Inhibition Analysis : Another investigation revealed that derivatives of the compound exhibited strong inhibition against cholinesterase enzymes, suggesting potential applications in treating neurodegenerative diseases .
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing 4-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-benzoic acid methyl ester, and how can reaction yields be optimized?
- Methodology : The compound can be synthesized via nucleophilic aromatic substitution or palladium-catalyzed cross-coupling reactions. Key steps include coupling a trifluoromethyl-substituted pyridine intermediate with a benzoic acid methyl ester derivative. Optimize yields by:
- Using anhydrous solvents (e.g., DMF, THF) under nitrogen atmosphere to prevent hydrolysis.
- Testing palladium catalysts (e.g., Pd(PPh₃)₄) and ligands (e.g., Xantphos) for cross-coupling efficiency.
- Monitoring reaction progress via TLC and purifying via silica gel chromatography with ethyl acetate/hexane gradients .
Q. Which spectroscopic and crystallographic techniques are critical for structural validation, and how should conflicting spectral data be resolved?
- Methodology :
- 1H/13C NMR : Assign peaks using 2D experiments (e.g., COSY, HSQC) to resolve overlapping signals, particularly for the pyridine and dimethylamino groups.
- X-ray crystallography : Use SHELX software for structure refinement. Collect high-resolution data (≤ 0.8 Å) and validate thermal parameters to address disorder in the trifluoromethyl group .
- Mass spectrometry (HRMS) : Confirm molecular ion peaks with < 5 ppm error.
- Contradiction resolution : Compare experimental NMR shifts with density functional theory (DFT)-predicted values to identify misassignments .
Advanced Research Questions
Q. How do the electronic effects of the dimethylamino and trifluoromethyl groups influence regioselectivity in further functionalization reactions?
- Methodology :
- Hammett analysis : Quantify substituent effects using σ values (σₚ for CF₃ ≈ +0.54, σₚ for NMe₂ ≈ -0.83) to predict reactivity in electrophilic aromatic substitution.
- DFT calculations : Map electrostatic potential surfaces to identify nucleophilic/electrophilic sites. The trifluoromethyl group withdraws electron density, directing reactions to the pyridine’s 4-position, while the dimethylamino group enhances ortho/para reactivity .
Q. What strategies are effective in resolving discrepancies between experimental crystallographic data and computational structural models?
- Methodology :
- Refine X-ray data with SHELXL, applying restraints for flexible groups (e.g., CF₃ rotation).
- Perform periodic DFT calculations (e.g., VASP) to model crystal packing effects. Compare experimental vs. theoretical bond lengths/angles; discrepancies > 0.05 Å may indicate solvent inclusion or thermal motion artifacts.
- Validate with Hirshfeld surface analysis to assess intermolecular interactions .
Q. How can the compound’s stability under physiological conditions be systematically evaluated for potential pharmacological applications?
- Methodology :
- Accelerated stability studies : Incubate the compound in PBS (pH 7.4) and simulated gastric fluid (pH 1.2) at 37°C. Monitor degradation via HPLC (C18 column, acetonitrile/water mobile phase) and compare retention times to known degradation products of analogous esters .
- Kinetic analysis : Use Arrhenius plots (k vs. 1/T) to extrapolate shelf-life at 25°C.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
